Cas no 2171682-10-1 (3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized protected amino acid derivative designed for peptide synthesis applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, ensuring selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The cyclopropyl and hydroxypropyl moieties contribute to structural rigidity and hydrophilicity, enhancing solubility in organic solvents commonly used in peptide coupling reactions. Its carbamoyl and carboxylic acid functionalities provide reactive sites for further conjugation, making it a versatile intermediate in the synthesis of complex peptidomimetics. This compound is particularly useful for researchers requiring controlled incorporation of sterically constrained or polar residues in peptide sequences.
3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171682-10-1 structure
Product Name:3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171682-10-1
MF:C25H28N2O6
MW:452.499627113342
CID:6006492
PubChem ID:165536664
Update Time:2025-11-01

3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 3-[(2-cyclopropyl-3-hydroxypropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171682-10-1
    • EN300-1475108
    • Inchi: 1S/C25H28N2O6/c28-13-16(15-9-10-15)12-26-24(31)22(11-23(29)30)27-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22,28H,9-14H2,(H,26,31)(H,27,32)(H,29,30)
    • InChI Key: KJVRNYQFLPDNEE-UHFFFAOYSA-N
    • SMILES: OCC(CNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CC1

Computed Properties

  • Exact Mass: 452.19473662g/mol
  • Monoisotopic Mass: 452.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 125Ų

3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on 3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Introduction to 3-(2-cyclopropyl-3-hydroxypropylcarbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) and Its Significance in Modern Chemical Biology

3-(2-cyclopropyl-3-hydroxypropylcarbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

, with the CAS number 2171682-10-1, represents a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The unique combination of functional groups, including the cyclopropyl moiety and the fluoren-9-ylmethyl group, contributes to its distinctive chemical properties and biological activities.

The cyclopropyl group is a key structural feature that influences the compound's interactions with biological targets. Cyclopropyl-containing molecules are known for their stability and ability to engage in specific binding interactions, making them valuable in the design of bioactive molecules. In contrast, the fluoren-9-ylmethyl group enhances the compound's solubility and metabolic stability, which are critical factors in pharmaceutical development. These attributes make 2171682-10-1 a promising candidate for further exploration in medicinal chemistry.

The presence of the carbamoyl and amino functional groups further enriches the compound's chemical landscape. The carbamoyl group can participate in hydrogen bonding and salt formation, while the amino group offers opportunities for further derivatization and modification. These features are particularly relevant in the context of enzyme inhibition and receptor binding studies, where precise molecular interactions are essential.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. 3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has shown potential in preclinical studies as a modulator of key enzymes involved in metabolic disorders. Its ability to interact with specific targets while maintaining structural integrity makes it an attractive candidate for further investigation.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are employed to construct the complex framework of 2171682-10-1. These synthetic methodologies not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that enable such intricate constructions.

The pharmacological profile of 3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is being actively studied to elucidate its mechanism of action. Initial findings suggest that it may exert its effects by inhibiting specific enzymes or interacting with receptors involved in disease pathways. Understanding these interactions at a molecular level is crucial for developing effective therapeutic strategies.

The role of computational chemistry and molecular modeling has been instrumental in predicting the biological activity of 2171682-10-1. By simulating molecular interactions, researchers can gain insights into how this compound might behave within biological systems. These computational approaches complement experimental studies and provide a more comprehensive understanding of its potential applications.

In conclusion, 3-(2-cyclopropyl-3-hydroxypropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure, characterized by functional groups such as the cyclopropyl moiety and the fluoren-9-ylmethyl group, makes it a promising candidate for further exploration. As research continues to uncover its potential applications, this compound is poised to play a crucial role in the development of novel therapeutic agents.

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